Enhanced Lipophilicity (LogP) of 3-Bromo-1-phenylpiperidin-2-one Compared to the Non-Halogenated Parent
The introduction of a bromine atom at the 3-position significantly increases the lipophilicity of the piperidinone scaffold. 3-Bromo-1-phenylpiperidin-2-one exhibits a calculated LogP of 2.6 [1], whereas the non-halogenated parent compound, 1-phenylpiperidin-2-one, has reported LogP values ranging from 1.75 to 1.96 [2]. This represents an increase in lipophilicity by approximately 0.6–0.8 LogP units, a difference that is well-established to influence membrane permeability, plasma protein binding, and volume of distribution in drug discovery contexts.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.6 |
| Comparator Or Baseline | 1-Phenylpiperidin-2-one (CAS 4789-09-7); LogP = 1.75–1.96 |
| Quantified Difference | Increase of +0.64 to +0.85 LogP units |
| Conditions | In silico calculation (ALogP) |
Why This Matters
This quantifiable increase in lipophilicity directly impacts a compound's pharmacokinetic profile; for a synthetic building block, it predicts altered solubility and partitioning behavior during synthesis and purification, and for a drug candidate, it informs lead optimization strategies for crossing biological barriers like the blood-brain barrier or cell membranes.
- [1] Molaid Chemical Database. 3-bromo-1-phenylpiperidin-2-one | 77868-85-0. Accessed April 2026. View Source
- [2] Chem-Space Database. 1-phenylpiperidin-2-one. Accessed April 2026. View Source
